N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as IMMA, and it is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling and glucose metabolism, making IMMA a promising candidate for the treatment of diabetes and related metabolic disorders.
Mécanisme D'action
IMMA works by inhibiting the activity of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which is a negative regulator of insulin signaling. By inhibiting this compound, IMMA increases the activity of insulin signaling pathways, leading to improved glucose uptake and metabolism. This mechanism of action has been extensively studied and validated in preclinical models.
Biochemical and Physiological Effects:
IMMA has been shown to have significant effects on glucose metabolism and insulin sensitivity in preclinical models. Studies have demonstrated that IMMA improves glucose tolerance and insulin sensitivity in both obese and diabetic animal models. Additionally, IMMA has been shown to reduce body weight and improve lipid metabolism in these models.
Avantages Et Limitations Des Expériences En Laboratoire
IMMA has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which makes it a valuable tool for studying the role of this compound in insulin signaling and glucose metabolism. Additionally, IMMA has been extensively characterized in preclinical models, which provides a strong foundation for further research.
However, there are also limitations to using IMMA in laboratory experiments. One limitation is that IMMA is not currently approved for use in humans, which limits its potential clinical applications. Additionally, the effects of IMMA on other cellular pathways and systems are not fully understood, which may limit its utility in certain experimental contexts.
Orientations Futures
There are several future directions for research on IMMA. One area of interest is the development of new diabetes treatments based on IMMA and other N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of IMMA and its effects on other cellular pathways and systems. Finally, the potential side effects and safety profile of IMMA need to be further characterized in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of IMMA involves the reaction of 4-isopropoxyphenylboronic acid and 4-methoxyphenylacryloyl chloride in the presence of a palladium catalyst. This reaction yields IMMA in high yield and purity. The synthesis of IMMA has been optimized to reduce the number of steps and improve the overall efficiency of the process.
Applications De Recherche Scientifique
IMMA has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Studies have shown that IMMA is a potent inhibitor of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which leads to increased insulin sensitivity and improved glucose metabolism. This makes IMMA a promising candidate for the development of new diabetes treatments.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-18-11-7-16(8-12-18)20-19(21)13-6-15-4-9-17(22-3)10-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUOXXRVUEWBK-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.